乙酰-肽抑素

描述

乙酰肽抑制素是一种有效的 аспарагин протеаза 抑制剂, аспарагин протеаза 是一类在多种生物过程中发挥重要作用的酶。 这种化合物对 HIV-1 和 HIV-2 蛋白酶特别有效,使其成为研究和治疗病毒感染的宝贵工具 .

科学研究应用

乙酰肽抑制素具有广泛的科学研究应用:

化学: 它被用作研究 аспарагин протеаза 机制和开发针对这些酶的新抑制剂的工具。

生物学: 乙酰肽抑制素被用于研究中,以了解 аспарагин протеаза 在各种生物过程(包括蛋白质降解和细胞信号传导)中的作用。

医学: 该化合物用于开发抗病毒药物,特别是用于治疗 HIV 感染。

工业: 乙酰肽抑制素用于生产蛋白酶抑制剂混合物,这些混合物对于各种工业应用至关重要,包括生物样品的保存和在加工过程中防止蛋白质降解

作用机制

乙酰肽抑制素通过结合到 аспарагин протеаза 的活性位点而发挥作用,从而抑制其酶活性。该化合物模拟酶的天然底物,使其能够适合活性位点并阻断催化活性。 这种抑制阻止蛋白酶切割其目标蛋白,从而破坏依赖蛋白酶活性的各种生物过程 .

乙酰肽抑制素的分子靶标包括 HIV-1 和 HIV-2 蛋白酶,以及其他 аспарагин протеаза,例如胃蛋白酶和组织蛋白酶 D 和 E。 其作用机制涉及的途径包括抑制蛋白酶介导的蛋白质降解和破坏病毒复制 .

生化分析

Biochemical Properties

Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with Acetyl-pepstatin binding to the active sites of these enzymes and preventing their normal function .

Cellular Effects

In cellular contexts, Acetyl-pepstatin has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Acetyl-pepstatin suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .

Molecular Mechanism

At the molecular level, Acetyl-pepstatin exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in Acetyl-pepstatin-treated cells, while the phosphorylation of IκB and Akt showed almost no change .

Temporal Effects in Laboratory Settings

It is known that Acetyl-pepstatin is a potent inhibitor and its effects can be observed shortly after administration .

Metabolic Pathways

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin plays a role in the regulation of these enzymes and their associated metabolic pathways .

Subcellular Localization

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin is localized to areas of the cell where these enzymes are active .

准备方法

乙酰肽抑制素通常通过一系列化学反应合成,包括特定氨基酸的偶联。合成从制备 Statine 开始,Statine 是一种不寻常的氨基酸,是乙酰肽抑制素的关键组成部分。 然后将 Statine 与其他氨基酸(如异戊酰、缬氨酸和丙氨酸)偶联,形成最终产物 .

在工业环境中,乙酰肽抑制素是通过使用放线菌属物种的微生物发酵生产的。 发酵过程之后是提取和纯化步骤,以分离出纯形式的化合物 .

化学反应分析

乙酰肽抑制素经历各种化学反应,包括:

氧化: 乙酰肽抑制素可以在特定条件下氧化,形成氧化衍生物。

还原: 该化合物可以被还原,产生乙酰肽抑制素的还原形式。

取代: 乙酰肽抑制素可以进行取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应形成的主要产物通常是乙酰肽抑制素的修饰版本,具有改变的生物活性 .

相似化合物的比较

乙酰肽抑制素在蛋白酶抑制剂中是独一无二的,因为它对 аспарагин протеаза 具有高度特异性和效力。类似的化合物包括:

肽抑制素 A: 另一种有效的 аспарагин протеаза 抑制剂,具有类似的结构和作用机制.

最佳抑制剂: 氨基肽酶的抑制剂,氨基肽酶是另一类蛋白酶.

E-64: 半胱氨酸蛋白酶的抑制剂,半胱氨酸蛋白酶也参与蛋白质降解.

属性

CAS 编号 |

28575-34-0 |

|---|---|

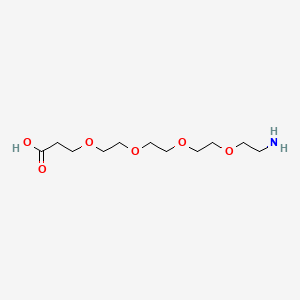

分子式 |

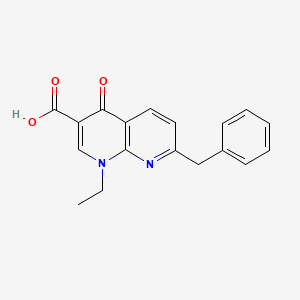

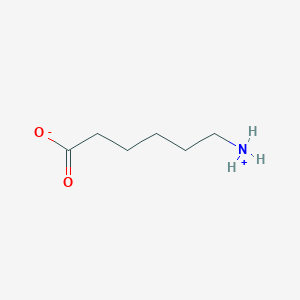

C33H61N5O11 |

分子量 |

703.9 g/mol |

IUPAC 名称 |

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

InChI 键 |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

规范 SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

VVXAX |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: Acetyl-pepstatin binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does Acetyl-pepstatin affect HIV-1 protease activity?

A3: Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of Acetyl-pepstatin?

A3: The molecular formula of Acetyl-pepstatin is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for Acetyl-pepstatin?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Acetyl-pepstatin in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of Acetyl-pepstatin under various conditions?

A6: While specific studies on Acetyl-pepstatin's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. Acetyl-pepstatin exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is Acetyl-pepstatin known to have any catalytic properties itself?

A6: No, Acetyl-pepstatin is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of Acetyl-pepstatin in research?

A7: Acetyl-pepstatin is widely employed as a research tool to study:

- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]

- Structure-activity relationships: Investigating how modifications to Acetyl-pepstatin's structure affect its inhibitory potency against different aspartic proteases. [, ]

- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study Acetyl-pepstatin and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of Acetyl-pepstatin to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the Acetyl-pepstatin structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for Acetyl-pepstatin?

A10: The provided papers primarily focus on the biochemical and structural aspects of Acetyl-pepstatin. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of Acetyl-pepstatin?

A11: The provided research papers do not delve into the toxicological profile of Acetyl-pepstatin.

Q12: Are there any known alternatives or substitutes for Acetyl-pepstatin in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to Acetyl-pepstatin.

Q13: What are some of the key historical milestones in the research of Acetyl-pepstatin?

A13: Key milestones include:

- Discovery and initial characterization: Acetyl-pepstatin was first identified as a potent inhibitor of aspartic proteases. []

- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of Acetyl-pepstatin and its complex with HIV-1 protease. [, , ]

- Understanding of the mechanism of action: Research revealed that Acetyl-pepstatin acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]

- Development of derivatives: Numerous Acetyl-pepstatin analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on Acetyl-pepstatin fostered cross-disciplinary collaborations?

A14: Research on Acetyl-pepstatin has facilitated collaborations between:

- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]

- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]

- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)